molecular formula C18H17FN4O2 B5770443 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine CAS No. 312616-70-9

5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B5770443
CAS No.: 312616-70-9
M. Wt: 340.4 g/mol
InChI Key: DKMPKZLVZFPNDI-UHFFFAOYSA-N
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Description

5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and two 4-methoxyphenyl groups attached to the nitrogen atoms at the 2 and 4 positions

Chemical Reactions Analysis

5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine lies in its specific substitution pattern and the presence of the 4-methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-24-14-7-3-12(4-8-14)21-17-16(19)11-20-18(23-17)22-13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMPKZLVZFPNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355481
Record name 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312616-70-9
Record name 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In like manner to the preparation of N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine, 2,4-dichloro-5-fluoropyrimidine and 4-methoxyaniline were reacted to yield N2,N4-bis(4-methoxyphenyl)-5-fluoro-2,4-pyrimidinediamine. 1H NMR (CD3OD): δ 7.67 (d, 1H, J=4.8 Hz), 7.43 (d, 2H, J=9.3 Hz), 7.67 (d, 2H, J=8.7 Hz), 6.87 (d, 2H, J=9.6 Hz), 6.83 (d, 2H, J=8.7 Hz), 3.83 (s, 3H), 3.81(s, 3H); LCMS: ret. time: 22.53 min.; purity: 100%; MS (m/e): 341 (MH+).
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